molecular formula C20H21FN2O3 B11522341 N-(4-fluorophenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide

N-(4-fluorophenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide

Cat. No.: B11522341
M. Wt: 356.4 g/mol
InChI Key: IQJVNZBCXJEBLX-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide: is a synthetic organic compound belonging to the class of aromatic anilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with an aromatic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Propan-2-yloxyphenyl Group: This step involves the use of a Williamson ether synthesis reaction to attach the propan-2-yloxyphenyl group to the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the carbonyl group in the pyrrolidine ring, potentially leading to the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological properties and applications.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide involves the inhibition of specific kinases. The compound binds to the active site of the kinase, preventing its phosphorylation activity. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide is unique due to its specific substitution pattern and the presence of the propan-2-yloxy group, which can influence its binding affinity and selectivity towards certain kinases .

Properties

Molecular Formula

C20H21FN2O3

Molecular Weight

356.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-5-oxo-1-(4-propan-2-yloxyphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H21FN2O3/c1-13(2)26-18-9-7-17(8-10-18)23-12-14(11-19(23)24)20(25)22-16-5-3-15(21)4-6-16/h3-10,13-14H,11-12H2,1-2H3,(H,22,25)

InChI Key

IQJVNZBCXJEBLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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